Selectivity Window: Alanosine IC₅₀ Differential in MTAP-Deficient vs. MTAP-Proficient Primary T-ALL Cells
Alanosine demonstrates a pronounced selectivity window in primary T-ALL cells based on MTAP status. In MTAP-negative primary T-ALL cells, the mean IC₅₀ was 4.8 ± 5.3 μM, whereas MTAP-positive T-ALL cells exhibited significantly higher IC₅₀ values (19 ± 18 μM for 60% of cases; >80 μM for the remaining 40%) [1]. This approximately 4-fold to >16-fold difference in sensitivity provides a quantitative basis for MTAP-selective targeting.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against primary T-ALL cells stratified by MTAP status |
|---|---|
| Target Compound Data | Mean IC₅₀ = 4.8 ± 5.3 μM (range: 0.3-11.3 μM) in MTAP⁻ primary T-ALL cells |
| Comparator Or Baseline | MTAP⁺ primary T-ALL cells: IC₅₀ = 19 ± 18 μM in 60% of cases; IC₅₀ >80 μM in 40% of cases |
| Quantified Difference | Approximately 4-fold to >16-fold lower IC₅₀ in MTAP⁻ vs. MTAP⁺ cells |
| Conditions | [³H]thymidine incorporation assay measuring DNA synthesis inhibition in primary human T-ALL cells |
Why This Matters
This differential establishes the MTAP-dependent therapeutic window, justifying alanosine procurement exclusively for MTAP-deficient cancer models.
- [1] Batova A, Diccianni MB, Omura-Minamisawa M, et al. Use of alanosine as a methylthioadenosine phosphorylase-selective therapy for T-cell acute lymphoblastic leukemia in vitro. Cancer Res. 1999;59(7):1492-1497. View Source
